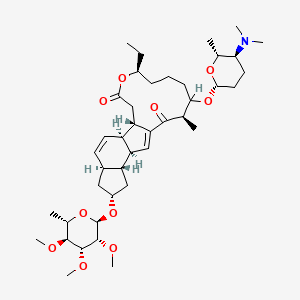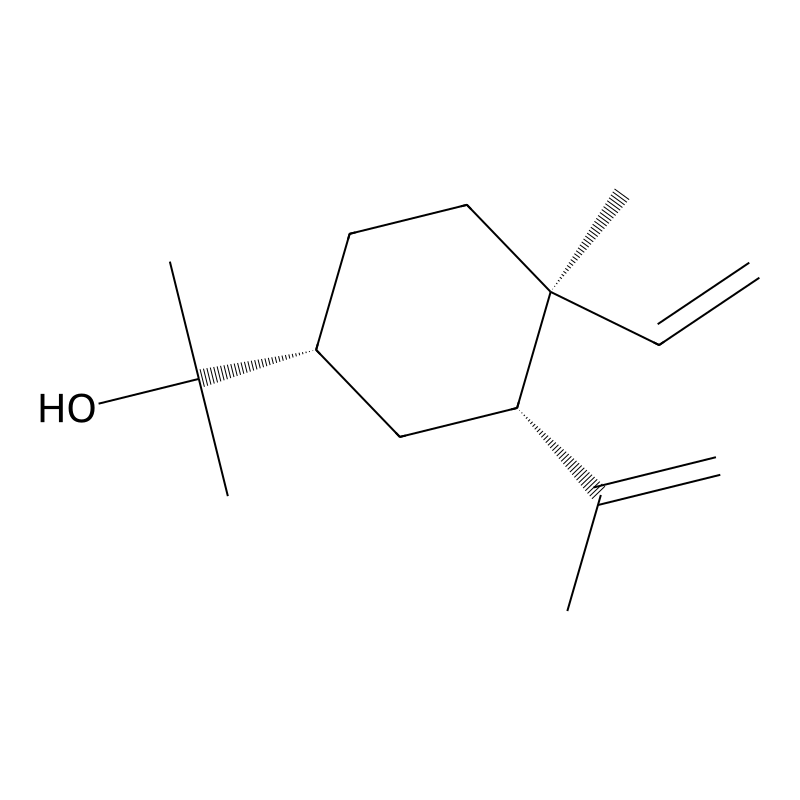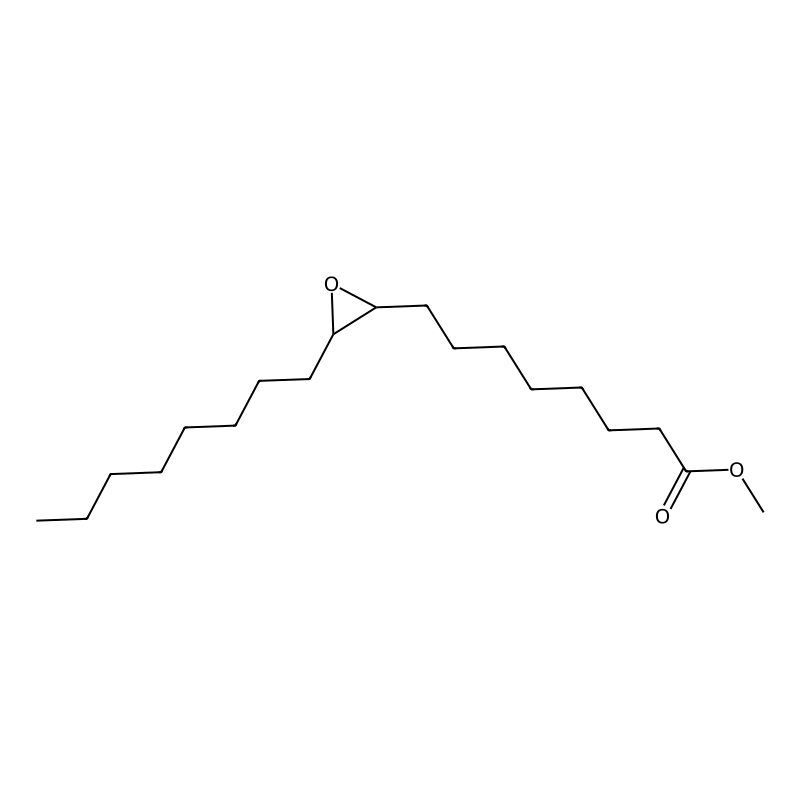Spinosyn A

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Insecticide and Pest Control:
- Mode of Action: Spinosad acts as a neurotoxin, specifically targeting the nicotinic acetylcholine receptors (nAChRs) in insects' nervous systems []. This disrupts their nerve impulses, leading to paralysis and death [].
- Target Pests: Research has shown Spinosad's effectiveness against a broad spectrum of insect pests, including:
- Agricultural pests: Colorado potato beetle, diamondback moth, cabbage looper, imported cabbageworms, European corn borer, fall armyworm, corn earworm, hornworms, thrips, and leafminers [].
- Mosquitoes: Aedes aegypti, the vector of dengue fever, Zika virus, and other mosquito-borne diseases [].
- Head lice: Spinosad-based treatments have been shown to be effective against head lice infestations [].
Potential for Synergistic Effects:
- Combating Insecticide Resistance: Studies suggest Spinosad can increase the susceptibility of insecticide-resistant insect populations to other insecticides, potentially aiding in managing resistance development [].
- Combined Applications: Research is exploring the potential of combining Spinosad with other compounds for enhanced pest control efficacy while potentially reducing individual dosage requirements [].
Toxicity and Environmental Impact:
- Non-Target Organisms: While generally considered less harmful to beneficial insects and other non-target organisms compared to synthetic insecticides, research is ongoing to fully understand its potential impact on various ecosystems [].
- Environmental Degradation: Studies are investigating the degradation rate and behavior of Spinosad in different environmental conditions to assess its potential environmental impact [].
Other Potential Applications:
- Antiparasitic Properties: Initial research suggests Spinosad's potential application against parasitic worms in livestock.
- Neurodegenerative Diseases: Preliminary studies are exploring the potential neuroprotective effects of Spinosad in models of neurodegenerative diseases, although further research is necessary.
Spinosyn A is a complex tetracyclic macrolide compound, primarily produced by the fermentation of the bacterium Saccharopolyspora spinosa. It is characterized by its unique structure, which includes two attached saccharides and a distinctive glycosylated macrolactone framework. Spinosyn A is one of the active ingredients in spinosad, a widely used insecticide registered with both the United States Environmental Protection Agency and the Food and Drug Administration for various agricultural and medical applications, including treatment for head lice .
Spinosad acts as a nicotinic acetylcholine receptor (nAChR) agonist, specifically targeting the nAChRs in the insect nervous system []. When spinosad binds to nAChRs, it disrupts the normal flow of nerve impulses, leading to uncontrolled muscle activity, paralysis, and ultimately insect death. This mode of action is distinct from many conventional insecticides, making spinosad less prone to resistance development in insect populations.
- Diels-Alder Reaction: This reaction is catalyzed by an enzyme derived from Saccharopolyspora spinosa, marking it as the first natural product known to facilitate this type of cycloaddition .
- Glycosidation: The formation of glycosidic bonds between sugar moieties and the aglycone backbone is crucial in constructing the final structure of spinosyn A. Highly β-selective glycosidation reactions are employed in its total synthesis .
- Morita-Baylis-Hillman Reaction: This reaction contributes to the formation of key intermediates in the synthetic pathway leading to spinosyn A .
Spinosyn A exhibits potent insecticidal properties, acting primarily on the nervous system of insects. It binds to nicotinic acetylcholine receptors and gamma-aminobutyric acid receptors, leading to paralysis and death in susceptible insect species. Its selectivity allows it to target pests while minimizing harm to beneficial organisms, making it an environmentally friendly option for pest control .
The synthesis of spinosyn A can be achieved through various methods:
- Total Synthesis: Several total synthesis approaches have been developed, utilizing both chemical and enzymatic methods. Notable techniques include:
- Chemoenzymatic Synthesis: This method leverages both synthetic chemistry and enzymatic reactions to construct complex polyketides like spinosyn A efficiently .
- Convergent Synthesis: Involves assembling different fragments in a strategic manner to construct the final product with high stereoselectivity .
- Biosynthetic Pathway Exploration: Understanding the natural biosynthetic pathways can also inform synthetic strategies, allowing researchers to exploit native enzymes for more efficient production methods .
Spinosyn A has several significant applications:
- Agriculture: Used as an insecticide against various agricultural pests, spinosyn A helps protect crops while being less harmful to non-target species .
- Medical Use: It is also employed as a topical treatment for head lice, demonstrating its efficacy in human health applications .
- Research: The compound serves as a model for studying insect neurobiology due to its specific action on neurotransmitter receptors .
Studies on spinosyn A's interactions reveal its selective binding properties with insect receptors. Research indicates that it exhibits low toxicity to mammals and beneficial insects, making it a safer alternative compared to conventional insecticides. Its mechanism of action has been extensively studied, highlighting its potential as a template for developing new insecticides with improved safety profiles .
Spinosyn A is often compared with other compounds due to its unique structure and biological activity. Here are some similar compounds:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Spinosyn D | Tetracyclic macrolide | Insecticidal | Almost identical isomer of spinosyn A |
| Abamectin | Macrocyclic lactone | Antiparasitic, insecticidal | Broader spectrum of activity |
| Ivermectin | Macrocyclic lactone | Antiparasitic | Used mainly in veterinary medicine |
| Azadirachtin | Tetranortriterpenoid | Insect growth regulator | Derived from neem tree |
Spinosyn A stands out due to its specific mode of action on insect neurotransmitter receptors and its relatively low toxicity profile compared to other compounds like abamectin and ivermectin, which can have broader ecological impacts .
Physical Description
Color/Form
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Density
LogP
Odor
Appearance
Melting Point
UNII
GHS Hazard Statements
H400 (99.21%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Mechanism of Action
Vapor Pressure
Pictograms

Environmental Hazard
Other CAS
Absorption Distribution and Excretion
Spinosad is rapidly absorbed and extensively metabolized. There were no major differences in the bioavailability, routes or rates of excretion, or metabolism of Spinosyn A and Spinosyn D following oral administration in rats. In addition, the routes and rates of excretion were not affected by repeated administration.
Associated Chemicals
Use Classification
Analytic Laboratory Methods
A fluorescent excitation transfer immunoassay for spinosyn A, a fermentation derived insect control agent, has been developed & applied to the analysis of tap water & wastewater effluent from manufacturing plants. Fluorescein (F) & tetramethylrhodamine (TMR) were chosen as donor & quencher, respectively, for the excitation transfer. Fluorescence quenching was observed from the binding of F-labeled antigen to TMR-labeled antibody. By employing nonlabeled antigen in a competitive immunoassay format, we reversed fluorescence quenching. The assay provides a limit of detection of 0. 01 ppb & a working range of 0.05-1 ppb & allows for the rapid determination of spinosyn A in water with recovery values ranging from 96% to 120%. With the exploitation of the small size of optical fibers, fluorescence from an assay volume of 24 uL could be measured without special vessels.
Pesticide or Metabolite (M) Common Name: Spinosad; Commodity: Liver; Method Source: Dow Elanco; Method ID: GRM 95.03; Method Date: 7/21/95; Instrument: HPLC/UV; Estimated LOQ (ppm): .01. /From table/
Pesticide or Metabolite (M) Common Name: Spinosad; Commodity: Liver; Method Source: Dow Elanco; Method ID: RES95144; Method Date: 6/10/96; Instrument: Immunoassay; Estimated LOQ (ppm): 0.01. /From table/
For more Analytic Laboratory Methods (Complete) data for SPINOSYN-A (7 total), please visit the HSDB record page.
Dates
The spinosyn family of insecticides: realizing the potential of natural products research. Kirst H.A. J. Antibiot. 2010, 63, 101.








